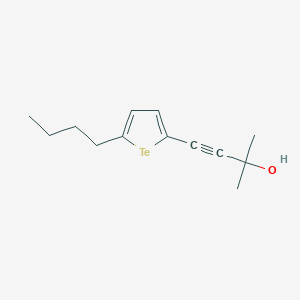
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol is an organotellurium compound that features a tellurophene ring substituted with a butyl group and a hydroxylated alkyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene under controlled conditions.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of Hydroxylated Alkyne Chain: The final step involves the addition of a hydroxylated alkyne chain to the tellurophene ring, which can be achieved through a coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The butyl group or the hydroxylated alkyne chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can be used as a building block for the synthesis of more complex organotellurium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
Organotellurium compounds have shown potential in biological and medicinal applications due to their ability to interact with biological molecules. Research may focus on the compound’s potential as an antioxidant or its ability to modulate enzyme activity.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts for chemical reactions. Its unique properties may also make it suitable for applications in electronics or nanotechnology.
Mecanismo De Acción
The mechanism of action of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its tellurium atom and functional groups. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or redox reactions. The hydroxylated alkyne chain may also participate in hydrogen bonding or other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Phenyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a phenyl group instead of a butyl group.
4-(5-Methyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a butyl group.
4-(5-Ethyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The uniqueness of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol lies in its specific substitution pattern, which can influence its reactivity and potential applications. The butyl group may provide different steric and electronic effects compared to other alkyl groups, leading to unique chemical behavior.
Propiedades
Número CAS |
920977-19-1 |
|---|---|
Fórmula molecular |
C13H18OTe |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H18OTe/c1-4-5-6-11-7-8-12(15-11)9-10-13(2,3)14/h7-8,14H,4-6H2,1-3H3 |
Clave InChI |
JJRLUCYVHWCNRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C([Te]1)C#CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
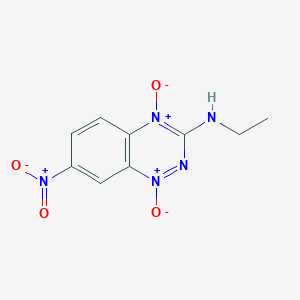
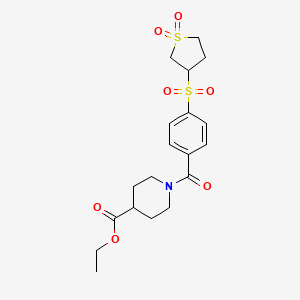
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
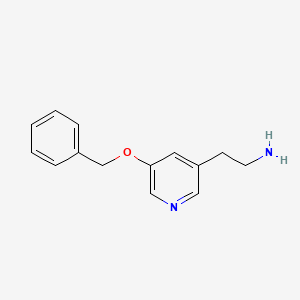
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
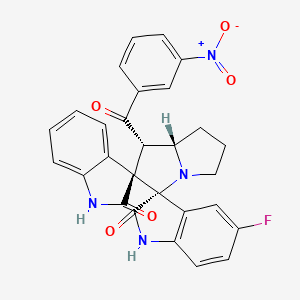
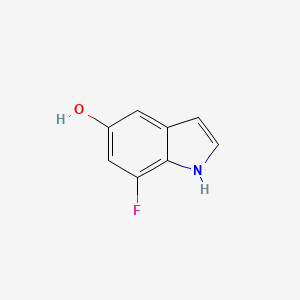
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
